molecular formula C21H22N2O4S2 B14921541 N~1~-{5-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-YL}-1-adamantanecarboxamide

N~1~-{5-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-YL}-1-adamantanecarboxamide

Cat. No.: B14921541
M. Wt: 430.5 g/mol
InChI Key: NAHJUFDRFWYHOD-REZTVBANSA-N
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Description

N~1~-{5-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-YL}-1-adamantanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a dihydroxyphenyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-YL}-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through a condensation reaction with a suitable aldehyde.

    Attachment of the Adamantane Moiety: The adamantane carboxamide can be synthesized by reacting adamantane carboxylic acid with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl groups in the thiazole ring can be reduced to alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N~1~-{5-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-YL}-1-adamantanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-{5-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-YL}-1-adamantanecarboxamide involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • 1,3,4-Thiadiazole Derivatives

Uniqueness

N~1~-{5-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-YL}-1-adamantanecarboxamide is unique due to its combination of a thiazole ring, a dihydroxyphenyl group, and an adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C21H22N2O4S2/c24-15-2-1-11(6-16(15)25)7-17-18(26)23(20(28)29-17)22-19(27)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,12-14,24-25H,3-5,8-10H2,(H,22,27)/b17-7+

InChI Key

NAHJUFDRFWYHOD-REZTVBANSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)/C(=C\C5=CC(=C(C=C5)O)O)/SC4=S

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C(=CC5=CC(=C(C=C5)O)O)SC4=S

Origin of Product

United States

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